

Spectroscopic Analysis of 2-(Phenoxymethyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(phenoxymethyl)benzoic acid**, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-(phenoxymethyl)benzoic acid** are summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for **2-(phenoxymethyl)benzoic acid**, the following tables present a combination of predicted data and experimental data from closely related analogs to provide a comprehensive analytical overview.

Table 1: ^1H NMR Data (Predicted)

Solvent: DMSO- d_6 , 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~8.0 - 7.9	m	1H	Ar-H
~7.6 - 7.5	m	2H	Ar-H
~7.4 - 7.2	m	3H	Ar-H
~7.0 - 6.9	m	3H	Ar-H
~5.3	s	2H	-CH ₂ -

Note: The chemical shifts for the carboxylic acid and aromatic protons are estimations and can vary based on solvent and concentration.

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppm	Assignment
~168.0	C=O
~158.0	Ar-C (quaternary)
~138.0	Ar-C (quaternary)
~132.0	Ar-CH
~131.0	Ar-CH
~129.5	Ar-CH
~128.5	Ar-C (quaternary)
~125.0	Ar-CH
~121.0	Ar-CH
~115.0	Ar-CH
~68.0	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
3060-3030	Medium	C-H stretch (Aromatic)
2920-2850	Weak	C-H stretch (Aliphatic -CH ₂ -)
1685	Strong	C=O stretch (Carboxylic acid)
1600, 1490	Medium-Strong	C=C stretch (Aromatic)
1240	Strong	C-O stretch (Ether)
920	Broad	O-H bend (Carboxylic acid dimer)
750	Strong	C-H bend (Ortho-disubstituted benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
228	40	[M] ⁺ (Molecular ion)
211	20	[M - OH] ⁺
183	10	[M - COOH] ⁺
135	100	[M - C ₆ H ₅ O] ⁺
107	30	[C ₇ H ₇ O] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)
77	45	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-(phenoxymethyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

- Accurately weigh 10-20 mg of **2-(phenoxymethyl)benzoic acid** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry 5 mm NMR tube.
- Ensure complete dissolution, using gentle warming or sonication if necessary.

1.2. Instrumentation and Data Acquisition:

- A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
- Tune and shim the spectrometer to the lock signal of the deuterated solvent.
- For ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-(phenoxymethyl)benzoic acid** sample directly onto the center of the ATR crystal.
- Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2. Instrumentation and Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.1. Sample Introduction:

- For a solid sample, a direct insertion probe or a suitable solvent for liquid injection can be used depending on the instrument.
- If using liquid injection, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

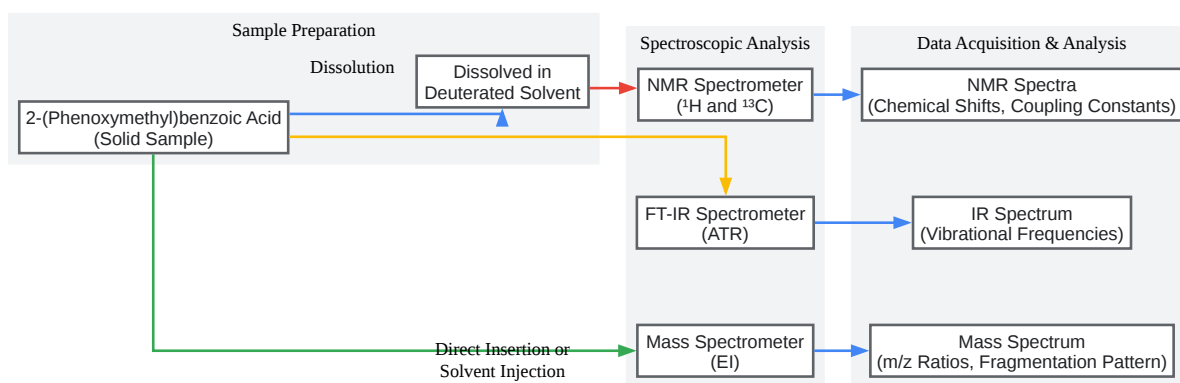
3.2. Instrumentation and Data Acquisition (Electron Ionization - EI):

- An electron ionization (EI) source is commonly used for the initial fragmentation of organic molecules.
- The electron energy is typically set to 70 eV.

- The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.
- The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **2-(phenoxyethyl)benzoic acid**.



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Caption: Experimental workflow for the spectroscopic analysis.

This guide serves as a valuable resource for the structural elucidation and characterization of **2-(phenoxyethyl)benzoic acid**. The provided data and protocols are intended to support further research and development activities involving this compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Phenoxyethyl)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1294468#spectroscopic-data-nmr-ir-mass-spec-of-2-phenoxy-methyl-benzoic-acid>]

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